

Trimethyl Methanetricarboxylate: A Versatile C3 Building Block in Organic Synthesis

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Compound of Interest

Compound Name: *Trimethyl methanetricarboxylate*

Cat. No.: B073979

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl methanetricarboxylate, also known as trimethyl 1,1,1-ethanetricarboxylate, is a versatile and reactive organic compound that serves as a valuable three-carbon (C3) building block in a wide array of organic syntheses. Its unique structural feature, a central carbon atom bearing three methoxycarbonyl groups, imparts a high degree of reactivity to the methine proton and makes the molecule susceptible to a variety of chemical transformations. This technical guide provides a comprehensive overview of the core applications of **trimethyl methanetricarboxylate**, with a focus on its utility in the synthesis of complex molecules, including heterocycles and pharmaceutical precursors. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its practical application in the laboratory.

Physicochemical Properties and Reactivity

Trimethyl methanetricarboxylate is a colorless liquid with the chemical formula $C_7H_{10}O_6$ and a molecular weight of 190.15 g/mol. The three electron-withdrawing ester groups render the methine proton acidic, with a pK_a value that allows for easy deprotonation by common bases to form a stabilized carbanion. This carbanion is a potent nucleophile, readily participating in a variety of bond-forming reactions.

Table 1: Physicochemical Properties of **Trimethyl Methanetricarboxylate**

| Property | Value |
|---------------------------------------|---|
| CAS Number | 1186-73-8 |
| Molecular Formula | C ₇ H ₁₀ O ₆ |
| Molecular Weight | 190.15 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 243-244 °C (lit.) |
| Density | 1.254 g/mL at 25 °C (lit.) |
| Refractive Index (n ₂₀ /D) | 1.439 (lit.) |

Core Applications in Organic Synthesis

The reactivity profile of **trimethyl methanetricarboxylate** makes it a cornerstone reagent in several key synthetic transformations, including alkylations, Michael additions, Knoevenagel condensations, and the synthesis of heterocyclic scaffolds.

C-Alkylation Reactions: Synthesis of Substituted Malonic Esters

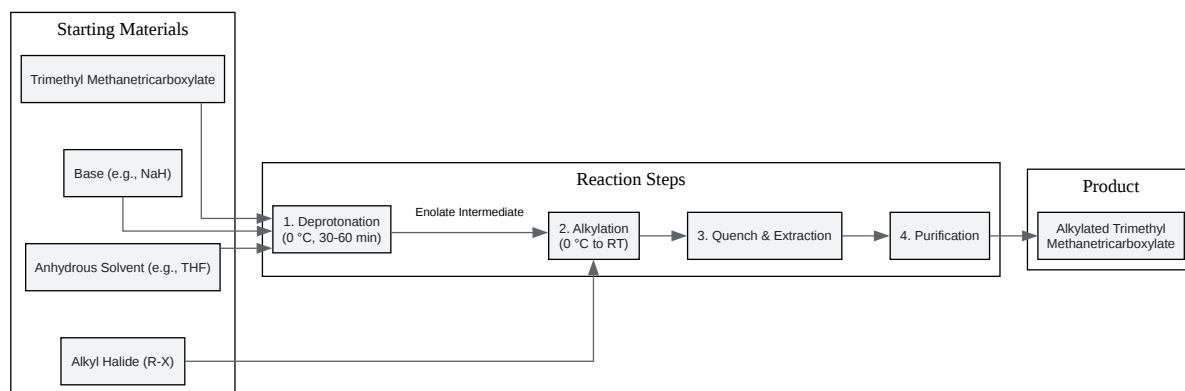
The nucleophilic carbanion generated from **trimethyl methanetricarboxylate** readily undergoes alkylation with a variety of electrophiles, such as alkyl halides. This reaction provides a straightforward route to substituted **trimethyl methanetricarboxylates**, which can be subsequently decarboxylated to yield substituted malonic esters or their corresponding acids. These products are themselves valuable intermediates in further synthetic endeavors.

Experimental Protocol: General Procedure for C-Alkylation of **Trimethyl Methanetricarboxylate**

- Deprotonation: To a solution of **trimethyl methanetricarboxylate** (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, DMF) under an inert atmosphere (e.g., nitrogen or argon), a base (1.0-1.2 eq., e.g., sodium hydride, potassium carbonate) is added portion-wise at 0 °C. The mixture is stirred at this temperature for 30-60 minutes to ensure complete formation of the enolate.

- Alkylation: The alkylating agent (1.0-1.5 eq., e.g., an alkyl bromide or iodide) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC).
- Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- Purification: The crude product is purified by column chromatography on silica gel to afford the desired alkylated product.

Logical Diagram: C-Alkylation Workflow



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Caption: Workflow for the C-alkylation of **trimethyl methanetricarboxylate**.

Michael Addition Reactions

As a soft nucleophile, the enolate of **trimethyl methanetricarboxylate** is an excellent donor in Michael 1,4-conjugate addition reactions with α,β -unsaturated carbonyl compounds. This reaction is a powerful tool for the formation of carbon-carbon bonds and the construction of 1,5-dicarbonyl compounds, which are versatile intermediates in organic synthesis.

Experimental Protocol: Michael Addition of **Trimethyl Methanetricarboxylate** to an Enone

- **Enolate Formation:** In a round-bottom flask under an inert atmosphere, a solution of **trimethyl methanetricarboxylate** (1.1 eq.) in anhydrous THF is cooled to -78 °C. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.0 eq.) is added dropwise, and the mixture is stirred for 30 minutes.
- **Conjugate Addition:** A solution of the α,β -unsaturated ketone (1.0 eq.) in anhydrous THF is added slowly to the enolate solution at -78 °C. The reaction is stirred at this temperature for a specified time (typically 1-4 hours) until TLC analysis indicates the consumption of the starting material.
- **Work-up and Purification:** The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography.

Table 2: Examples of Michael Addition Reactions with Methanetricarboxylates

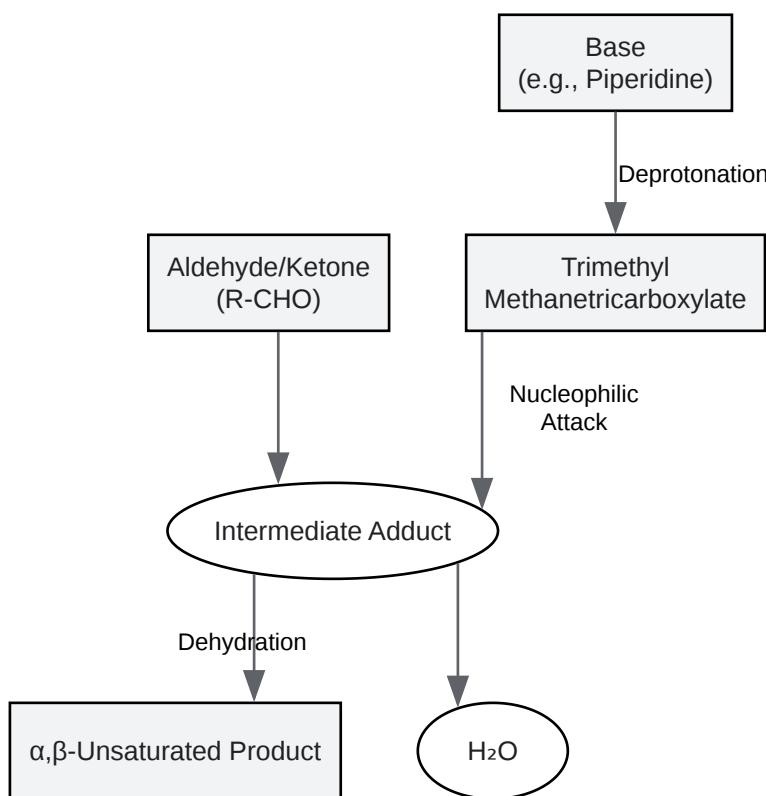
| Michael Acceptor | Product | Yield (%) | Reference |
|---------------------|--|-------------------------------|------------------------------------|
| Cyclohexen-2-one | 3-(1,1,1- Tris(methoxycarbonyl) methyl)cyclohexanone | ~85% (with triethyl ester) | [General literature precedence] |
| Methyl vinyl ketone | Trimethyl 4- oxopentane-1,1,1- tricarboxylate | ~90% (with triethyl ester) | [General literature precedence] |

Note: Specific yields for **trimethyl methanetricarboxylate** may vary and should be optimized for each substrate.

Knoevenagel Condensation

Trimethyl methanetricarboxylate can participate in Knoevenagel condensations with aldehydes and ketones, catalyzed by a weak base. This reaction typically involves the formation of an intermediate adduct, which then undergoes dehydration to yield an electron-deficient alkene. The resulting products are valuable precursors for further transformations.

Logical Diagram: Knoevenagel Condensation Pathway



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Caption: General pathway for the Knoevenagel condensation.

Synthesis of Heterocyclic Compounds

A significant application of **trimethyl methanetricarboxylate** is in the synthesis of various heterocyclic systems, particularly pyrimidines and barbiturates. These reactions leverage the

ability of the methanetricarboxylate to act as a 1,3-dicarbonyl equivalent.

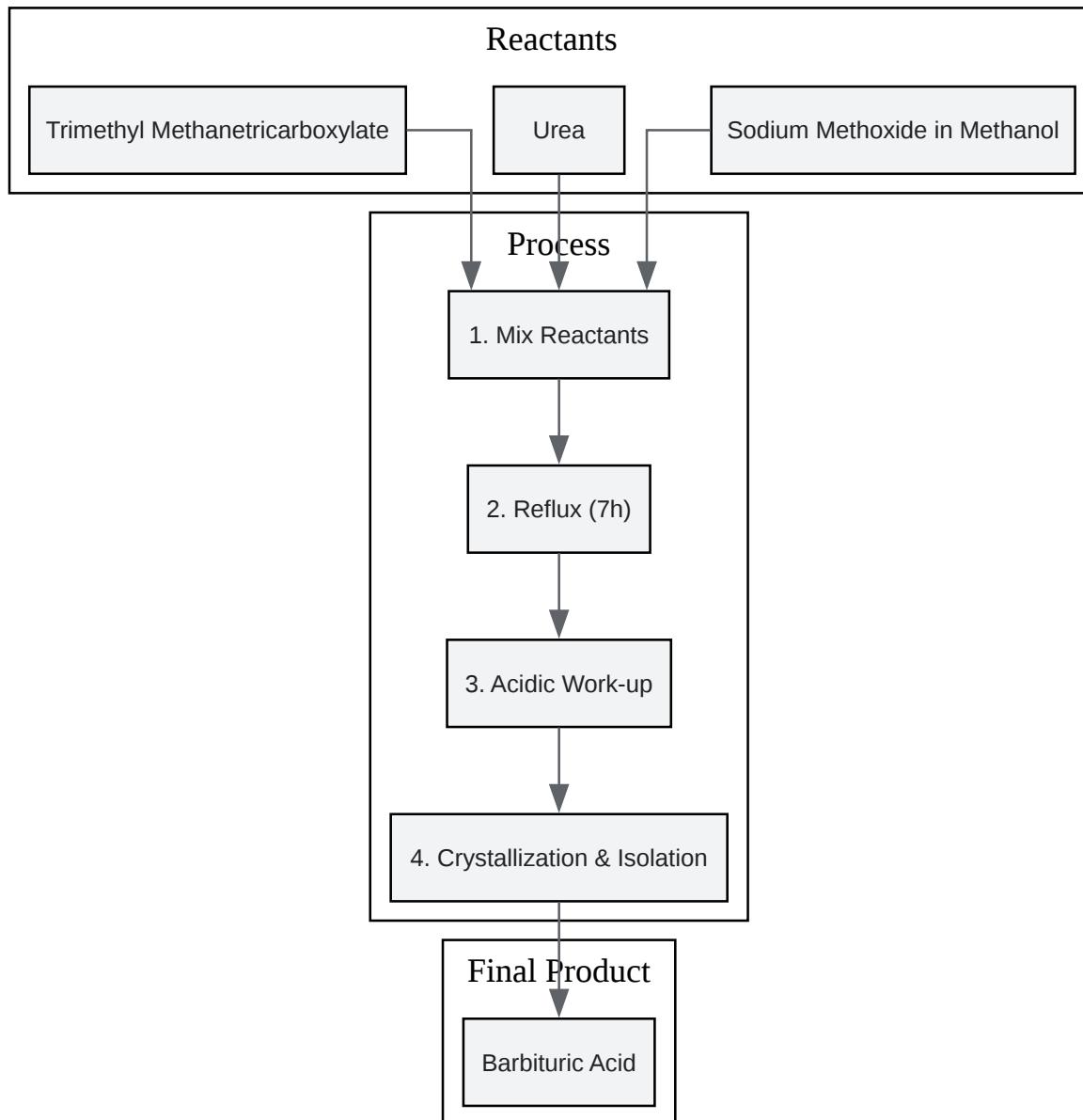
The condensation of dialkyl malonates with urea in the presence of a strong base is a classical method for the synthesis of barbituric acid and its derivatives, which are a class of compounds with important sedative and hypnotic properties.^[1] While specific examples with **trimethyl methanetricarboxylate** are less common in readily available literature than with its diethyl counterpart, the general principle applies.

Experimental Protocol: Synthesis of Barbituric Acid from Diethyl Malonate and Urea (Adapted for Trimethyl Methanetricarboxylate)

This protocol is adapted from the well-established synthesis using diethyl malonate and serves as a starting point for optimization with **trimethyl methanetricarboxylate**.

- **Sodium Methoxide Preparation:** In a round-bottom flask equipped with a reflux condenser and a drying tube, sodium metal (0.5 gram-atom) is dissolved in absolute methanol (250 mL).
- **Reaction Mixture:** To the sodium methoxide solution, **trimethyl methanetricarboxylate** (0.5 mol) is added, followed by a solution of dry urea (0.5 mol) in hot absolute methanol (250 mL).
- **Reflux:** The mixture is heated to reflux on an oil bath for approximately 7 hours, during which a white solid precipitates.
- **Work-up:** After cooling, hot water (500 mL) is added to dissolve the solid. The solution is then acidified with concentrated hydrochloric acid.
- **Isolation:** The resulting clear solution is cooled in an ice bath to induce crystallization. The white product is collected by filtration, washed with cold water, and dried.

Logical Diagram: Barbiturate Synthesis Workflow

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References

- 1. Triethyl methanetricarboxylate (6279-86-3) 1H NMR spectrum [chemicalbook.com]
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